1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a benzenesulfonyl group at position 4 and a 3-phenylpropan-1-one moiety at position 6.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-21(12-11-19-7-3-1-4-8-19)23-15-13-22(14-16-23)24(17-18-28-22)29(26,27)20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAQNWOZDYRUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylpropanoyl Group: This step often involves acylation reactions using reagents like phenylpropanoyl chloride.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane scaffold but differ in substituents, influencing physicochemical and biological properties:
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one (G499-0289)
- Substituents : 4-Fluoro-3-methylbenzenesulfonyl group at position 4; 2,2-dimethylpropan-1-one at position 7.
- Key Differences : Fluorine and methyl groups enhance electronegativity and lipophilicity compared to the unsubstituted benzenesulfonyl group in the target compound. This may improve blood-brain barrier penetration .
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one (G499-0149)
- Substituents : 4-Chlorobenzenesulfonyl at position 4; 4-ethoxyphenylethan-1-one at position 8.
- Key Differences: Chlorine substitution increases molecular weight and polar surface area (62.172 Ų vs.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
Physicochemical Properties
*Estimated based on structural similarity to analogs.
Key Trends:
- Lipophilicity (logP) : Chlorine and ethoxy groups (G499-0149) increase logP compared to fluorine/methyl (G499-0289), aligning with their substituent hydrophobicity.
Pharmacological Implications
- Target Compound : The unsubstituted benzenesulfonyl group may favor interactions with sulfonylurea receptors or serotonin transporters, as seen in related spirocycles .
- G499-0289 : Fluorine substitution could enhance metabolic stability and CNS penetration, analogous to fluorinated neuroleptics .
- Compound 13 : The piperazine-propyl chain suggests affinity for GPCRs (e.g., 5-HT₁A or D₂ receptors), common in antipsychotic agents .
Biological Activity
1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one is a complex organic compound with significant biological potential. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Molecular Structure
- Molecular Formula : C20H21N2O3S
- Molecular Weight : 373.46 g/mol
- CAS Number : 1170830-83-7
The compound features a spirocyclic structure characterized by a benzenesulfonyl group attached to an oxa-diazaspirodecane core, which contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Inhibition of Enzymatic Activity : The benzenesulfonyl group is known to inhibit enzymes such as carbonic anhydrase, which plays a critical role in pH regulation and fluid balance in organisms.
- Modulation of Signaling Pathways : The compound has been shown to affect pathways involved in cell proliferation and differentiation by interfering with fibroblast growth factor receptor (FGFR) signaling and the JAK-STAT pathway.
- Thiol-Disulfide Exchange Mechanism : It modulates cysteine residues in proteins, affecting protein function within cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of folic acid synthesis, crucial for bacterial growth and reproduction.
Anticancer Potential
Studies have demonstrated that the compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth. For instance, it has shown activity against TYK2/JAK1 kinases, leading to anti-inflammatory effects that may contribute to its anticancer properties.
Case Study 1: Inhibition of Cystine Crystallization
A study on Slc3a1-knockout mice (a model for cystinuria) evaluated the efficacy of the compound in preventing cystine stone formation. Results indicated that treated mice had significantly lower rates of stone formation compared to untreated controls, suggesting protective effects against crystallization.
Case Study 2: Pharmacokinetic Profile
The pharmacokinetic profile was assessed using LC-MS/MS techniques. The compound exhibited an elimination half-life of approximately 2.4 hours for its major active metabolite, with plasma concentrations remaining significant after a single oral dose. This profile supports potential oral administration in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan] | Thiophene instead of benzene | Inhibitor of FGFR4 |
| 1-Oxa-2,8-diaza-spiro[4.5]decane derivatives | Different substituents | Potentially active against various targets |
| 1-Oxa-3,8-diazaspiro[4.5]decane derivatives | Variations in ring structure | Diverse biological activities |
This table highlights the uniqueness of the compound through its specific combination of functional groups and spirocyclic architecture, which may confer distinct biological properties not observed in other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
